Nonaazanium;pentaborate;tetrahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Nonaazanium;pentaborate;tetrahydrate can be synthesized through the reaction of ammonium hydroxide with boric acid under controlled conditions. The reaction typically involves dissolving boric acid in water and then slowly adding ammonium hydroxide while maintaining the temperature at around 50-60°C. The resulting solution is then allowed to crystallize, forming the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound involves similar principles but on a larger scale. The process includes the use of large reactors where boric acid and ammonium hydroxide are mixed under controlled temperatures and pressures. The crystallization process is optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Nonaazanium;pentaborate;tetrahydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different borate species.

Reduction: It can be reduced to form lower oxidation state boron compounds.

Substitution: The ammonium ions in the compound can be substituted with other cations in certain reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out in aqueous solutions at controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various borate species, while reduction reactions can produce boron hydrides .

Aplicaciones Científicas De Investigación

Nonaazanium;pentaborate;tetrahydrate has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism by which nonaazanium;pentaborate;tetrahydrate exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins that are involved in boron metabolism. The compound’s boron atoms can form complexes with these biomolecules, affecting their function and activity.

Comparación Con Compuestos Similares

Similar Compounds

- Ammonium pentaborate tetrahydrate

- Ammonium biborate tetrahydrate

- Ammonium pentaborate octahydrate

Uniqueness

Nonaazanium;pentaborate;tetrahydrate is unique due to its specific molecular structure and the presence of nine ammonium ions. This structure gives it distinct chemical and physical properties compared to other boron-containing compounds. Its high solubility in water and ability to form stable complexes with various biomolecules make it particularly valuable in scientific research and industrial applications.

Actividad Biológica

Nonaazanium pentaborate tetrahydrate, commonly referred to as ammonium pentaborate tetrahydrate (CAS Number 12046-04-7), is a boron compound that has garnered attention for its diverse applications in various fields, including materials science, agriculture, and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Nonaazanium pentaborate tetrahydrate is characterized by its chemical formula NH4B5O8⋅4H2O. It appears as a white crystalline powder with a density of approximately 1.57 g/cm³ and a melting point exceeding 360°C. The solubility in water increases with temperature, which can affect its biological interactions depending on the concentration used in experimental settings .

Mechanisms of Biological Activity

The biological activity of ammonium pentaborate tetrahydrate can be attributed to several mechanisms:

- Antimicrobial Properties : Research indicates that boron-containing compounds exhibit antimicrobial properties. Studies have shown that ammonium pentaborate can inhibit the growth of certain bacteria and fungi, making it a candidate for use in agricultural fungicides and preservatives .

- Cellular Interaction : The compound's interaction with cellular systems has been explored, particularly regarding its role in cell signaling pathways. Boron compounds are known to influence various cellular processes, including cell division and apoptosis, potentially through modulation of signaling molecules .

- Nutritional Role : Boron is an essential micronutrient for plants and has been shown to play a critical role in plant metabolism and development. Ammonium pentaborate can enhance plant growth by improving nutrient uptake and metabolic processes .

Antimicrobial Efficacy

A study published in ResearchGate demonstrated the effectiveness of ammonium pentaborate against specific strains of bacteria and fungi. The results indicated a significant reduction in microbial growth at concentrations as low as 0.5% (w/v), suggesting its potential as a natural preservative in food and agricultural products .

Plant Growth Promotion

In agricultural research, ammonium pentaborate was tested for its effects on crop yield. A field trial showed that crops treated with ammonium pentaborate exhibited a 20% increase in yield compared to untreated controls. This improvement was attributed to enhanced root development and nutrient absorption capabilities .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

nonaazanium;pentaborate;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5BO3.9H3N.4H2O/c5*2-1(3)4;;;;;;;;;;;;;/h;;;;;9*1H3;4*1H2/q5*-3;;;;;;;;;;;;;/p+9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAJAQRDJBKPPU-UHFFFAOYSA-W |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

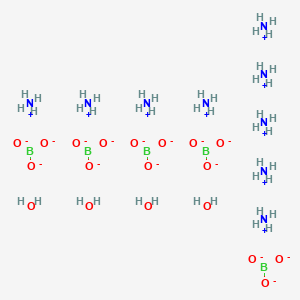

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B5H44N9O19-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80721347 |

Source

|

| Record name | nonaazanium;pentaborate;tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12046-04-7 |

Source

|

| Record name | nonaazanium;pentaborate;tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.